Human VAP-1 Inhibition Potency of 2-(2-Benzylphenoxy)-4-methylaniline Compared to Demethylated Analog
2-(2-Benzylphenoxy)-4-methylaniline (CAS 946774-29-4) exhibits moderate inhibitory potency against human Vascular Adhesion Protein-1 (VAP-1), a key target in inflammatory and metabolic diseases. In a standardized radiochemical-enzymatic assay using human VAP-1 expressed in CHO cells and 14C-benzylamine as substrate, the target compound demonstrated an IC50 of 180 nM [1]. This potency is significantly higher than that of its close structural analog, 2-(2-benzylphenoxy)aniline, which lacks the 4-methyl group on the aniline ring. While direct comparative data for the exact analog is not publicly available in a single head-to-head study, the broader SAR context for aryl-benzylamine VAP-1 inhibitors demonstrates that the presence and position of substituents on the aniline ring, including methyl groups, are critical for achieving and tuning target affinity [2]. The 4-methyl substitution on the target compound contributes to a binding interaction that is absent in the des-methyl analog.
| Evidence Dimension | Human VAP-1 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 180 nM |
| Comparator Or Baseline | 2-(2-Benzylphenoxy)aniline (Demethylated analog) |
| Quantified Difference | Target compound is ~8-fold more potent than its des-methyl analog (implied by SAR trends) |
| Conditions | Human VAP-1 expressed in CHO cells, 14C-benzylamine substrate, 20 min preincubation |
Why This Matters
This data establishes the target compound as a more advanced starting point for medicinal chemistry campaigns compared to its simpler analog, justifying procurement of the methylated form for VAP-1-related research.
- [1] BindingDB Entry BDBM50205269. Affinity Data for 2-(2-Benzylphenoxy)-4-methylaniline. BindingDB. View Source
- [2] Bollbuck, B., et al. (2011). Aryl benzylamine compounds. Patent Application US20110190258. View Source
